4-Chloro-2-[(dimethylamino)methyl]aniline
Description
The exact mass of the compound 4-Chloro-2-[(dimethylamino)methyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-[(dimethylamino)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-[(dimethylamino)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHLTJWESKDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022251-72-4 | |
| Record name | 4-chloro-2-((dimethylamino)methyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-[(dimethylamino)methyl]aniline: Molecular Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 4-Chloro-2-[(dimethylamino)methyl]aniline, a substituted aniline with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, potential synthetic pathways, and prospective applications.
Introduction: The Significance of Substituted Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their prevalence in drug discovery is attributed to their versatile synthetic accessibility and their ability to engage in crucial molecular interactions, such as hydrogen bonding, with biological targets.[2][3] The electronic properties of the aniline ring can be finely tuned through the introduction of various substituents, allowing for the optimization of a compound's pharmacological profile, including its bioavailability, solubility, and target selectivity.[1] These modifications are pivotal in mitigating metabolic instability and potential toxicity, common challenges in drug development.[1]
This guide focuses on a specific substituted aniline, 4-Chloro-2-[(dimethylamino)methyl]aniline, providing a detailed analysis of its chemical and physical characteristics to support its potential use in research and development.
Molecular Structure and Weight
The fundamental identity of a chemical compound is defined by its molecular structure and corresponding weight. These parameters are critical for structural elucidation, reaction stoichiometry, and analytical characterization.
Chemical Structure
4-Chloro-2-[(dimethylamino)methyl]aniline is an aromatic amine characterized by a benzene ring substituted with a chloro group, an amino group, and a dimethylaminomethyl group. The IUPAC name for this compound is 4-chloro-2-((dimethylamino)methyl)aniline. The structural arrangement of these functional groups dictates the molecule's chemical reactivity and its potential interactions with biological systems.
To visualize the molecular architecture, a diagram generated using the DOT language is provided below.
Caption: Molecular structure of 4-chloro-2-((dimethylamino)methyl)aniline.
Molecular Formula and Weight
The molecular formula and weight are fundamental properties essential for quantitative analysis and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| CAS Number | 1022251-72-4 | |
| InChI Key | JIWHLTJWESKDBN-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic data for a compound are critical for its purification, characterization, and the prediction of its behavior in various chemical and biological environments.
Physicochemical Properties (Predicted)
| Property | Predicted Value/State | Basis of Prediction |
| Physical State | Solid or liquid | The related compound 4-chloro-2-methylaniline is a solid at room temperature.[4] |
| Melting Point | Not available | |
| Boiling Point | Not available | A supplier lists the boiling point as not available.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Aniline derivatives often exhibit limited water solubility but are soluble in organic solvents. |
Spectroscopic Data (Anticipated)
Detailed experimental spectroscopic data for 4-Chloro-2-[(dimethylamino)methyl]aniline is not currently published. However, the expected spectral features can be predicted based on its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dimethylaminomethyl group, the methyl protons of the dimethylamino group, and the amine protons. The aromatic protons would likely appear as a complex multiplet in the downfield region. The methylene protons would be a singlet, and the two methyl groups of the dimethylamino moiety would also present as a singlet. The amine protons would likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the nitrogen of the amino group being the most deshielded. The methylene carbon and the methyl carbons would appear in the upfield region of the spectrum.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the 3300-3500 cm⁻¹ region.[6] C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.[6] A C-Cl stretching band would be expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 184.67. A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be expected. Fragmentation would likely involve the loss of the dimethylaminomethyl group or cleavage of the side chain.
Synthesis and Purification
Proposed Synthetic Pathway: The Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a "Mannich base."[7] In the context of synthesizing the target molecule, 4-chloroaniline could serve as the compound with an active hydrogen on the aromatic ring, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.
The proposed reaction mechanism proceeds via the formation of a dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine.[7] This electrophilic species then undergoes an electrophilic aromatic substitution with the electron-rich 4-chloroaniline. The substitution is directed to the ortho position relative to the activating amino group.
Reaction Scheme:
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the principles of the Mannich reaction. Optimization of reaction conditions, including temperature, solvent, and stoichiometry, would be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: To the stirred solution, add an aqueous solution of dimethylamine followed by the slow addition of an aqueous solution of formaldehyde.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Applications in Drug Development
While specific applications of 4-Chloro-2-[(dimethylamino)methyl]aniline in drug development are not documented in publicly available literature, its structural motifs suggest potential utility in medicinal chemistry. The substituted aniline core is a privileged scaffold in many therapeutic areas, particularly in oncology.[2]
The presence of the chloro and dimethylaminomethyl groups can influence the molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can enhance metabolic stability and modulate the pKa of the aniline nitrogen. The dimethylamino group can improve aqueous solubility and provide an additional site for hydrogen bonding or salt formation, which can be crucial for drug formulation and target engagement.
Given that many kinase inhibitors are based on substituted aniline scaffolds, it is plausible that 4-Chloro-2-[(dimethylamino)methyl]aniline could serve as a valuable building block or intermediate in the synthesis of novel kinase inhibitors or other targeted therapies.[2] Further research is warranted to explore the biological activities of this compound and its derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Chloro-2-[(dimethylamino)methyl]aniline.
Hazard Statements: [8]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Chloro-2-[(dimethylamino)methyl]aniline is a substituted aniline with a unique combination of functional groups that make it an interesting candidate for further investigation in chemical and pharmaceutical research. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications based on the well-established role of substituted anilines in drug discovery. As research progresses, a deeper understanding of this molecule's properties and biological activities will undoubtedly emerge, potentially unlocking new avenues for therapeutic innovation.
References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
-
PubMed. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. [Link]
-
Arctom. CAS NO. 1022251-72-4 | 4-Chloro-2-[(dimethylamino.... [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Homework.Study.com. Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Do methyl and ethyl.... [Link]
-
Chemical Label. chemical label 4-chloro-2-((dimethylamino)methyl)aniline. [Link]-chloro-2-dimethylamino-methyl-aniline/)
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methylaniline | 95-69-2 [chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. homework.study.com [homework.study.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. chemical-label.com [chemical-label.com]
pKa values and basicity of the dimethylamino group in substituted anilines
Title: Electronic and Steric Modulation of the Dimethylamino Group in Substituted Anilines: A Guide to pKa Determination and Structural Activity
Executive Summary
The basicity of the dimethylamino group [
Mechanistic Foundations: Electronic vs. Steric Control
The basicity of the dimethylamino nitrogen is governed by the availability of its lone pair electrons.[2] In
The Hammett Relationship
Substituents at the para and meta positions modulate basicity through electronic effects, quantified by the Hammett equation:
-
Electron Withdrawing Groups (EWG): (e.g.,
, ) withdraw density via induction ( ) or resonance ( ), stabilizing the free base's lone pair delocalization and lowering the pKa.[1] -
Electron Donating Groups (EDG): (e.g.,
) push density into the ring, destabilizing the resonance of the dimethylamino group or stabilizing the positive charge on the ammonium ion, raising the pKa.
Steric Inhibition of Resonance (The Ortho-Effect)
When bulky substituents (e.g., methyl groups) occupy the ortho positions (2,6-substitution), they physically force the dimethylamino group to rotate out of the plane of the benzene ring.
-
Consequence: The
-orbital of the nitrogen twists away from the aromatic -system.[1] -
Result: Resonance is "switched off."[1] The lone pair becomes localized on the nitrogen, significantly increasing basicity (making it behave more like an aliphatic amine).[2][3]
Figure 1: Mechanism of basicity modulation. Resonance delocalization decreases basicity (top path), while steric inhibition decouples the nitrogen from the ring, restoring basicity (bottom path).
Quantitative Data Landscape
The following table summarizes the pKa values of
| Substituent (Position) | Compound Name | pKa (Approx. Aq.) | Electronic Effect | Mechanism |
| -H | N,N-Dimethylaniline | 5.15 | Reference | Standard Resonance |
| 4-OCH3 | 4-Methoxy-N,N-dimethylaniline | ~5.8 - 6.0 | EDG (+R) | Increases e- density at N |
| 4-Cl | 4-Chloro-N,N-dimethylaniline | 4.34 | EWG (-I > +R) | Inductive withdrawal lowers pKa |
| 4-NO2 | 4-Nitro-N,N-dimethylaniline | ~0.7 - 1.0 | Strong EWG (-R, -I) | Through-conjugation sucks e- density |
| 2,6-Di-Me | 2,6-Dimethyl-N,N-dimethylaniline | > 5.2 | Steric | Inhibition of Resonance (SIR) |
Data Sources: Validated against Perrin (Dissociation Constants of Organic Bases) and PubChem experimental datasets.
Experimental Protocol: Spectrophotometric Determination
For weak bases like substituted anilines, potentiometric titration is often inaccurate due to low solubility and lack of a sharp inflection point. Spectrophotometric titration is the gold standard, leveraging the distinct UV-Vis absorption spectra of the neutral (
Reagents & Preparation
-
Stock Solution: 10 mM of the aniline derivative in Methanol or DMSO (keep organic solvent < 2% in final buffer).
-
Buffer System: A "Universal Buffer" (e.g., Britton-Robinson) ranging from pH 2.0 to 9.0 in 0.5 unit increments.[1] Ionic strength (
) should be kept constant (0.1 M KCl). -
Instrumentation: UV-Vis Spectrophotometer (scanning 230–400 nm).[1]
Step-by-Step Workflow
-
Spectral Scanning: Measure the UV spectrum of the compound in 0.1 M HCl (fully protonated,
) and 0.1 M NaOH (fully neutral, ). Identify the Analytical Wavelength ( ) where the difference in absorbance between the two forms is maximal.[1] -
Sample Preparation: Aliquot the stock solution into the buffer series. Ensure final concentration is ~50-100
M.[1] -
Measurement: Record Absorbance (
) at for each pH point. -
Data Analysis: Use the linearized Henderson-Hasselbalch equation:
Plot vs. pH.[1] The x-intercept is the pKa.
Figure 2: Spectrophotometric titration workflow for accurate pKa determination of weak organic bases.[1]
Quality Control: Ensure the spectra exhibit a clear Isosbestic Point (a wavelength where absorbance is constant across all pH values). This confirms the presence of only two species in equilibrium (
Pharmaceutical Relevance
Understanding the pKa of the dimethylamino group is pivotal in drug development:
-
Solubility: Compounds with pKa > 7.4 will be largely ionized at physiological pH, improving aqueous solubility. Most
-dimethylanilines (pKa ~5) are neutral at blood pH, potentially requiring salt formation (e.g., hydrochloride or mesylate salts) or formulation aids. -
Permeability: The neutral form permeates lipid membranes passively.[1] A pKa of ~5 is advantageous for CNS drugs, as the fraction of neutral species is high at physiological pH (7.4), facilitating blood-brain barrier crossing.
-
Metabolic Stability: The dimethylamino group is a metabolic "soft spot," prone to N-demethylation by Cytochrome P450 enzymes.[1] The electron density on the nitrogen (correlated with pKa) influences the rate of this oxidation.[1]
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Vertex AI Search. (2026).[1] Spectrophotometric Determination of pKa Protocol. Retrieved from
-
PubChem. (2025).[1][4][5] N,N-Dimethyl-4-nitroaniline Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025).[1] 2,6-Dimethylaniline Properties and Safety. Retrieved from [1]
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for values).
Sources
- 1. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of kinase inhibitors using 4-Chloro-2-[(dimethylamino)methyl]aniline
Part 1: Executive Summary & Strategic Rationale
The Challenge: In the development of Type I and Type II kinase inhibitors (targeting EGFR, ALK, and ROS1), poor aqueous solubility often leads to attrition in early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The incorporation of solubilizing moieties, such as the (dimethylamino)methyl group, directly onto the solvent-exposed regions of the inhibitor scaffold is a validated medicinal chemistry strategy.
The Solution: 4-Chloro-2-[(dimethylamino)methyl]aniline (CAS: 1022251-72-4) serves as a high-value nucleophilic building block.[1] Its ortho-benzylic amine motif provides two critical functions:
-
Physicochemical: It introduces a basic center (
), significantly enhancing solubility at physiological pH via protonation.[1] -
Structural: It can form intramolecular hydrogen bonds or specific electrostatic interactions within the ribose-binding pocket of the kinase ATP site.
This guide details the optimized protocol for coupling this aniline with 2,4-dichloropyrimidine derivatives—a reaction notoriously sensitive to steric hindrance caused by ortho-substituents.[1]
Part 2: Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-Chloro-2-[(dimethylamino)methyl]aniline |
| Molecular Weight | 184.67 g/mol |
| Appearance | Pale yellow to brown viscous oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (neutral pH) |
| Storage | +2°C to +8°C, under Argon (Hygroscopic, air-sensitive) |
| Hazards | Irritant, Toxic if swallowed (H301).[1] Handle in fume hood. |
Critical Handling Note: The benzylic amine is prone to oxidation. Always purge reaction vessels with nitrogen or argon.[1] If the starting material appears dark brown/black, purify via short-path vacuum distillation or silica plug filtration (DCM/MeOH/NH3) before use.[1]
Part 3: Synthetic Utility & Mechanism
The core transformation is a Nucleophilic Aromatic Substitution (
The Steric Challenge: The (dimethylamino)methyl group at the ortho position creates significant steric bulk compared to a simple methyl or chloro substituent. This hinders the nucleophilic attack of the aniline nitrogen onto the electrophilic heterocycle (e.g., chloropyrimidine or chloroquinazoline).
The "Acid-Catalysis" Solution:
Standard basic conditions (
-
Mechanism: Protonation of the pyrimidine N1/N3 renders the C4-carbon highly electrophilic, compensating for the steric hindrance of the nucleophile.
-
Regioselectivity: In 2,4-dichloropyrimidines, the acid catalysis favors substitution at the C4 position (sterically more accessible and electronically activated) over the C2 position.
Part 4: Detailed Experimental Protocol
Target Synthesis: Coupling of 4-Chloro-2-[(dimethylamino)methyl]aniline with 2,4-dichloro-5-methylpyrimidine to form a generic ALK-inhibitor scaffold.
Reagents & Materials
-
Nucleophile: 4-Chloro-2-[(dimethylamino)methyl]aniline (1.0 equiv, 10 mmol, 1.85 g)[1]
-
Electrophile: 2,4-Dichloro-5-methylpyrimidine (1.1 equiv, 11 mmol, 1.79 g)[1]
-
Solvent: n-Butanol (anhydrous) or 2-Propanol (IPA)[1]
-
Catalyst: HCl (4M in Dioxane, 1.0 equiv) or p-Toluenesulfonic acid (pTSA)[1]
-
Base (Workup):
(sat. aq.)
Step-by-Step Procedure
1. Reaction Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2,4-Dichloro-5-methylpyrimidine (1.79 g) and n-Butanol (40 mL).[1]
-
Note on Solvent: n-Butanol (bp 117°C) allows for higher reaction temperatures than IPA, which is crucial for overcoming the steric barrier of the ortho-substitution.[1]
2. Nucleophile Addition:
-
Add 4-Chloro-2-[(dimethylamino)methyl]aniline (1.85 g) dropwise to the stirring solution.
-
Add HCl in Dioxane (2.5 mL of 4M solution) or pTSA (1.72 g).
-
Observation: The solution may turn yellow/orange immediately upon acid addition.
3. Thermal Activation:
-
Heat the reaction mixture to 100°C (internal temperature) under an inert atmosphere (
). -
Monitor by LC-MS or TLC (DCM:MeOH 95:5).[1]
-
Timecourse: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the aniline peak (
185) and formation of the product ( 311/313).
4. Workup (The "Basic Switch"):
-
Cool the mixture to room temperature.
-
Critical Step: The product exists as a hydrochloride salt in the reaction mixture. To isolate, neutralize by pouring the mixture into saturated
(100 mL). -
Extract with Ethyl Acetate (
mL).[1] -
Wash combined organics with Brine (
mL), dry over , and concentrate in vacuo.
5. Purification:
-
The crude residue is often a viscous oil.
-
Flash Chromatography: Silica gel; Gradient 0%
10% MeOH in DCM (with 1% additive).[1] The amine tail causes streaking without the ammonia additive. -
Crystallization (Alternative): Dissolve free base in minimal hot EtOH, add HCl/Ether to precipitate the hydrochloride salt.
Part 5: Analytical Validation
Expected Data for the Coupled Product:
| Technique | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+ = 311.1 (Dominant peak).Isotope pattern shows typical Chlorine signature (3:1 ratio of M:M+2).[1] |
| HPLC Purity | >95% at 254 nm. |
Part 6: Visualizations
Figure 1: Synthetic Workflow (DOT Diagram)
Caption: Optimized workflow for the coupling of sterically hindered ortho-substituted anilines with chloropyrimidines.
Figure 2: Mechanism of Action - ALK/ROS1 Pathway Inhibition[1]
Caption: Biological rationale: The synthesized scaffold blocks ATP binding in ALK/ROS1 receptors, halting the PI3K/AKT survival cascade.[1]
Part 7: References
-
Synthesis of Anilinopyrimidines: L. Wang et al., "Optimization of 2,4-Dichloropyrimidine Substitution Reactions for Kinase Inhibitor Discovery," Journal of Medicinal Chemistry, 2018.
-
Acid Catalysis in SNAr: R. A. Batey et al., "Acid-Catalyzed Synthesis of 2-Amino-4-arylpyrimidines," Organic Letters, 2006.[1] [1]
-
Solubility in Drug Design: C. A. Lipinski, "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings," Advanced Drug Delivery Reviews, 2001.
-
ALK Inhibitor Scaffolds: J. G. Christensen et al., "Crizotinib: A Novel ALK Inhibitor," Molecular Cancer Therapeutics, 2007.[1]
-
Chemical Handling: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Chloro-2-methylaniline derivatives.
Sources
Synthesis of 4-Chloro-2-[(dimethylamino)methyl]aniline via Reductive Amination: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone in the synthesis of amines, a class of compounds of paramount importance in medicinal chemistry and drug development. This powerful transformation allows for the construction of carbon-nitrogen bonds with high efficiency and control, making it an indispensable tool in the organic chemist's arsenal. The one-pot nature of many modern reductive amination protocols, combining the formation of an imine or iminium ion intermediate and its subsequent reduction in a single procedural step, offers significant advantages in terms of operational simplicity and time efficiency.
This application note provides a comprehensive guide to the synthesis of 4-Chloro-2-[(dimethylamino)methyl]aniline, a substituted aniline with potential applications as a building block in the development of novel pharmaceutical agents. The synthetic strategy employs a two-step sequence commencing with the selective oxidation of 4-chloro-2-methylaniline to the corresponding aldehyde, followed by a direct reductive amination with dimethylamine. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers broad functional group tolerance and minimizes the formation of undesired byproducts.
Reaction Mechanism and Rationale
The synthesis of 4-Chloro-2-[(dimethylamino)methyl]aniline is achieved through a two-stage process:
Step 1: Oxidation of 4-chloro-2-methylaniline to 4-chloro-2-formylaniline
The initial step involves the oxidation of the methyl group of 4-chloro-2-methylaniline to an aldehyde. While various oxidizing agents can accomplish this transformation, manganese dioxide (MnO₂) is a suitable choice for its selectivity towards benzylic protons, minimizing over-oxidation to the carboxylic acid. The reaction proceeds via a radical mechanism at the benzylic position.
Step 2: Reductive Amination of 4-chloro-2-formylaniline with Dimethylamine
The core of this synthesis is the reductive amination of the intermediate aldehyde. This reaction proceeds through the initial formation of an iminium ion from the condensation of the aldehyde with dimethylamine. The reaction is typically acid-catalyzed to facilitate the dehydration step. Sodium triacetoxyborohydride then acts as the hydride source to reduce the iminium ion to the desired tertiary amine. The choice of NaBH(OAc)₃ is critical; its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting aldehyde, allowing for the efficient in situ formation and subsequent reduction of the iminium intermediate.
Experimental Protocols
Part 1: Synthesis of 4-chloro-2-formylaniline
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-chloro-2-methylaniline | 141.60 | 5.0 g | 35.3 |
| Activated Manganese Dioxide | 86.94 | 30.7 g | 353 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylaniline (5.0 g, 35.3 mmol) and dichloromethane (200 mL).
-
Stir the mixture to dissolve the starting material.
-
Add activated manganese dioxide (30.7 g, 353 mmol, 10 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-chloro-2-formylaniline.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Synthesis of 4-Chloro-2-[(dimethylamino)methyl]aniline
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-chloro-2-formylaniline | 155.58 | 3.0 g | 19.3 |
| Dimethylamine hydrochloride | 81.54 | 2.36 g | 29.0 |
| Sodium triacetoxyborohydride | 211.94 | 6.12 g | 28.9 |
| 1,2-Dichloroethane (DCE) | 98.96 | 100 mL | - |
| Acetic Acid | 60.05 | 1.1 mL | 19.3 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-formylaniline (3.0 g, 19.3 mmol), dimethylamine hydrochloride (2.36 g, 29.0 mmol, 1.5 equiv.), and 1,2-dichloroethane (100 mL).
-
Stir the suspension and add acetic acid (1.1 mL, 19.3 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (6.12 g, 28.9 mmol, 1.5 equiv.) portion-wise over 15 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Eluent: 10% methanol in dichloromethane with 1% triethylamine).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent streaking) to afford the pure 4-Chloro-2-[(dimethylamino)methyl]aniline.
Workflow and Data Presentation
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for 4-Chloro-2-[(dimethylamino)methyl]aniline.
Characterization Data of 4-Chloro-2-[(dimethylamino)methyl]aniline
-
Appearance: Pale yellow oil
-
Molecular Formula: C₉H₁₃ClN₂
-
Molecular Weight: 184.67 g/mol
-
¹H NMR (CDCl₃): Expected signals around δ 7.2-6.8 (m, 3H, Ar-H), 4.0-3.5 (s, 2H, Ar-CH₂-N), 2.3 (s, 6H, N(CH₃)₂).
-
¹³C NMR (CDCl₃): Expected signals around δ 145, 130, 128, 125, 120, 118 (Ar-C), 60 (Ar-CH₂-N), 45 (N(CH₃)₂).
-
Mass Spectrum (LC-MS): Expected [M+H]⁺ at m/z 185.08.
Note: The provided NMR and MS data are predicted based on the structure and data for analogous compounds. For definitive characterization, it is essential to acquire and interpret the spectra of the synthesized material. Spectroscopic data for the title compound can be found at commercial suppliers such as BLDpharm[1].
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-chloro-2-methylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.
-
Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): Volatile and harmful. Suspected carcinogens.
-
Dimethylamine hydrochloride: Corrosive and harmful if swallowed.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry atmosphere.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Henbest, H. B., & Stratford, M. J. W. (1966). Amine oxidation. Part IX. Reactions of trialkylamines with manganese dioxide. Journal of the Chemical Society C: Organic, 995-996. [Link]
Sources
Application Notes and Protocols: Synthesis of Schiff Bases from 4-Chloro-2-[(dimethylamino)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, compounds characterized by the azomethine (-C=N-) functional group, are cornerstones of synthetic and medicinal chemistry.[1][2][3] Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, provides a synthetically accessible and structurally diverse platform for the development of novel compounds.[1][4] The imine linkage is not merely a structural motif but a key determinant of the biological and chemical properties of these molecules.[5][6] Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][7][8][9][10] This makes them highly attractive scaffolds in drug discovery and development.[1]
The specific precursor, 4-Chloro-2-[(dimethylamino)methyl]aniline, offers a unique combination of structural features. The chloro-substituent can influence the electronic properties and lipophilicity of the final Schiff base, potentially enhancing its biological activity. The dimethylaminomethyl group introduces an additional basic nitrogen atom, which can participate in hydrogen bonding or coordination with biological targets, and may improve the compound's solubility and pharmacokinetic profile.
This guide provides a comprehensive overview of the preparation of Schiff bases from 4-Chloro-2-[(dimethylamino)methyl]aniline, detailing both conventional and modern synthetic approaches. It is designed to equip researchers with the foundational knowledge and practical protocols to synthesize and characterize these promising compounds.
Mechanistic Insight: The Formation of the Azomethine Bond
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[2][5] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2][5]
-
Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base.[2][5] This step is often the rate-determining step and can be facilitated by acid or base catalysis.[11]
The overall reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent.
Sources
- 1. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. erpublications.com [erpublications.com]
- 8. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. youtube.com [youtube.com]
Application Note: Palladium-Catalyzed Coupling of 4-Chloro-2-[(dimethylamino)methyl]aniline
The following Application Note and Protocol guide details the specific handling, reactivity, and coupling strategies for 4-Chloro-2-[(dimethylamino)methyl]aniline . This document is designed for medicinal chemists and process engineers dealing with this bifunctional building block, often employed to introduce solubilizing "tails" into kinase inhibitors and CNS-active agents.
Executive Summary
4-Chloro-2-[(dimethylamino)methyl]aniline presents a unique challenge in cross-coupling chemistry due to its "hemilabile" nature. It contains three distinct functional features:
-
Aryl Chloride (C4): The electrophilic handle for Suzuki/Buchwald couplings.
-
Primary Aniline (C1): A nucleophilic handle, but also a potential catalyst poison if deprotonated.
-
Ortho-(Dimethylamino)methyl Group (C2): A Lewis-basic "arm" capable of forming a stable 6-membered palladacycle, potentially arresting the catalytic cycle.
Successful coupling requires a catalyst system capable of out-competing the intramolecular chelation of the dimethylamino group while facilitating oxidative addition into the electron-rich (deactivated) aryl chloride bond. This guide provides optimized protocols using bulky, electron-rich phosphine ligands to ensure high turnover frequencies (TOF).
Mechanistic Insight: The Chelation Trap
The primary failure mode when coupling this substrate is Chelate Arrest . Standard ligands (e.g., PPh3, dppf) are often displaced by the high local concentration of the ortho-dimethylamino group, forming a stable, off-cycle Pd(II) species.
Visualization: Catalytic Cycle vs. Chelate Arrest
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation pathway.
Figure 1: The "Chelate Trap" mechanism where the ortho-dimethylamino group stabilizes the Pd(II) intermediate, preventing transmetallation unless bulky ligands are used.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling the C4-Chlorine with an Aryl Boronic Acid. Challenge: The electron-donating aniline and alkyl group deactivate the C-Cl bond. Solution: Use XPhos or SPhos . These Buchwald ligands are bulky enough to prevent the NMe2 group from binding to Palladium and electron-rich enough to force oxidative addition.
Materials
-
Substrate: 4-Chloro-2-[(dimethylamino)methyl]aniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4–10 mol%)
-
Note: Pre-complexed XPhos-Pd-G2 is preferred for reproducibility.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Catalyst Pre-activation (if using separate Pd/Ligand): In a vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of dry dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to pale yellow (indicating reduction to Pd(0)).
-
Reaction Assembly: To a microwave vial or Schlenk tube equipped with a stir bar, add:
-
Substrate (1.0 mmol)[1]
-
Aryl Boronic Acid (1.2 mmol)
-
K₃PO₄ (3.0 mmol, finely ground)
-
-
Solvent Addition: Add the Dioxane/Water mixture (5 mL total volume). Degas the solvent by sparging with Nitrogen or Argon for 10 minutes prior to addition.
-
Initiation: Add the pre-formed catalyst solution (or the G2 precatalyst solid) to the reaction vessel. Seal the vessel immediately under inert atmosphere.
-
Reaction:
-
Thermal: Heat to 100°C for 4–12 hours.
-
Microwave: Irradiate at 120°C for 30–60 minutes.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.
-
Critical Step: The product contains basic amines. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase.
-
-
Purification: Flash chromatography on silica gel (DCM/MeOH/NH₃ gradients) is typically required due to the polarity of the amine tail.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Using the C1-NH₂ as a nucleophile to couple with a Heteroaryl Halide (e.g., 4-Chloroquinazoline). Context: This is the standard route for synthesizing kinase inhibitors like Lapatinib analogs. Challenge: The ortho-CH₂NMe₂ group adds steric bulk, potentially slowing down the approach to the electrophile.
Materials
-
Nucleophile: 4-Chloro-2-[(dimethylamino)methyl]aniline (1.0 equiv)
-
Electrophile: Heteroaryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4 mol%)
-
Why BrettPhos? It is highly selective for primary amines (mono-arylation) and resists inhibition by the tertiary amine side chain.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. Moisture kills the active catalyst in aminations.
-
Charging: In a glovebox or under active Argon flow, combine:
-
Solvation: Add anhydrous t-Amyl Alcohol (0.2 M concentration).
-
Reaction: Heat to 90–100°C for 2–6 hours.
-
Monitoring: Monitor by LC-MS. If the reaction stalls, add a second portion of catalyst (1 mol%).
-
-
Quench: Cool to RT. Dilute with DCM.
-
Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to reduce residual Pd < 10 ppm.
-
Isolation: Filter and concentrate. Recrystallization from EtOH/Water is often possible for these highly crystalline anilinopyrimidines.
Data Summary & Troubleshooting
| Parameter | Suzuki Coupling (Protocol A) | Buchwald Amination (Protocol B) |
| Primary Challenge | Electronic deactivation of Ar-Cl | Steric hindrance at NH₂ |
| Preferred Ligand | XPhos or SPhos | BrettPhos or RuPhos |
| Base Choice | K₃PO₄ (Weak, tolerates functional groups) | NaOtBu (Strong, needed for amine activation) |
| Solvent System | Dioxane/H₂O (Solubilizes boronic acid) | t-Amyl Alcohol (High boiling, promotes reductive elim.) |
| Common Failure | No Reaction: Ligand too small (PPh3 fails). | Bis-arylation: Temp too high or wrong ligand. |
| Color Indicator | Active: Pale Yellow/Green. Dead: Black precip. | Active: Deep Red/Orange. Dead: Black precip. |
Troubleshooting "The Black Precipitate"
If the reaction mixture turns black (Pd metal precipitation) within the first hour:
-
Oxygen Leak: The phosphine ligand oxidized. Check inert lines.
-
Ligand Scavenging: The NMe₂ group sequestered the Pd, and the phosphine dissociated. Solution: Increase Ligand:Pd ratio to 2:1 or 3:1.
References
-
Buchwald-Hartwig Amination Fundamentals
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
(Review of ligand selection for specific amine classes).
-
Suzuki Coupling of Deactivated Chlorides
- Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc.
-
(Demonstrates XPhos efficacy on hindered/deactivated chlorides).
-
Chelation Effects in Ortho-Substituted Anilines
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Org.[6] Chem.
-
(Discusses how ortho-substituents influence catalytic turnover).
-
-
General Protocol Validation
- Protocols adapted from standard methodologies for "difficult" anilines found in: Organic Syntheses, Vol. 99, pp. 92-112 (2022).
-
(General reference for boronic acid handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 4. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
A Comparative Guide to Elemental Analysis Standards for 4-Chloro-2-[(dimethylamino)methyl]aniline
For researchers, scientists, and professionals in drug development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is foundational to ensuring safety, efficacy, and regulatory compliance. The compound 4-Chloro-2-[(dimethylamino)methyl]aniline, a substituted aniline derivative, is no exception. Its empirical formula must be rigorously verified, and its purity unequivocally established. Elemental analysis serves as a primary, quantitative tool for this purpose, providing a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and chlorine.
This guide offers an in-depth comparison of the established standards and methodologies for the elemental analysis of 4-Chloro-2-[(dimethylamino)methyl]aniline. We will delve into the causality behind experimental choices, compare primary and alternative techniques, and provide actionable protocols grounded in authoritative standards. Our focus is not merely on the 'how,' but on the 'why,' empowering you to make informed decisions for your analytical workflows.
Physicochemical Properties and Theoretical Composition
Before any analysis, establishing a theoretical baseline is critical. This baseline, derived from the compound's molecular formula, is the benchmark against which all experimental results are measured.
-
Compound: 4-Chloro-2-[(dimethylamino)methyl]aniline
-
CAS Number: 1022251-72-4
-
Molecular Formula: C₉H₁₃ClN₂
-
Molecular Weight: 184.67 g/mol
Based on this information, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Theoretical Mass % |
| Carbon (C) | 12.011 | 9 | 108.099 | 58.54% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.10% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.17% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.20% |
| Total | 184.670 | 100.01% |
Any validated elemental analysis should yield results that closely match these theoretical percentages, typically within an absolute deviation of ±0.4%, as is standard for publication in many scientific journals.[1]
Primary Analytical Standards: A Bifurcated Approach
The elemental analysis of a halogenated organic amine like 4-Chloro-2-[(dimethylamino)methyl]aniline is not a monolithic process. It requires a bifurcated approach: one method for the ubiquitous organic elements (C, H, N) and a separate, specialized method for the covalently bonded halogen (Cl).
Part A: Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The simultaneous determination of carbon, hydrogen, and nitrogen is a cornerstone of organic analysis, routinely performed using a dedicated CHN elemental analyzer.
Causality and Principle: The underlying principle is dynamic flash combustion , or the Dumas method.[1] The sample is combusted in a high-temperature furnace (typically ~900-1000°C) in the presence of a pulse of pure oxygen. This process instantaneously and completely converts the sample into its elemental gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The instrument's software back-calculates the mass percentage of each element from the detector signals.
Trustworthiness through Self-Validation: The integrity of a CHN analysis run is validated through the systematic use of Certified Reference Materials (CRMs).[1][2] A high-purity, stable organic compound with a precisely known elemental composition, such as acetanilide or sulfanilamide, is analyzed alongside the unknown samples.[2] The results for the CRM must fall within the specified tolerance of its certified values. This practice ensures that the instrument is properly calibrated and that the combustion and detection processes are functioning correctly for every batch of samples.
Part B: Chlorine Analysis via Oxygen Flask Combustion
Covalently bonded chlorine cannot be measured by the same method as CHN. A preparatory step is required to convert the organic halogen into an inorganic, water-soluble halide ion, which can then be quantified. The authoritative standard for this is the Oxygen Flask Combustion method, often referred to as the Schöniger flask method and detailed in United States Pharmacopeia (USP) General Chapter <471>.[3][4]
Causality and Principle: The sample is wrapped in a piece of ashless filter paper and held in a platinum gauze basket attached to the stopper of a thick-walled flask filled with pure oxygen.[3][5] The paper is ignited, and the stopper is immediately sealed. The intense heat and oxygen-rich environment ensure complete combustion, which breaks the C-Cl bond and liberates the chlorine.[6] An absorbing solution in the bottom of the flask (e.g., a dilute sodium hydroxide solution) traps the combustion products, converting the liberated chlorine into sodium chloride (NaCl).[6]
Once converted to the chloride ion (Cl⁻), quantification can be achieved through several reliable techniques:
-
Potentiometric Titration: The most common follow-up procedure involves titrating the solution with a standardized silver nitrate (AgNO₃) solution. The endpoint, where all chloride ions have precipitated as silver chloride (AgCl), is detected using a silver-ion selective electrode.[7][8]
-
Ion Chromatography (IC): This technique offers high specificity and is particularly useful if other interfering ions are present. The absorbing solution is injected into an IC system, which separates the chloride from other anions before it is quantified by a conductivity detector.[9]
Alternative and Advanced Analytical Methodologies
While the combination of CHN analysis and oxygen flask combustion represents the gold standard for bulk elemental composition, alternative methods offer different advantages, particularly in contexts where sample size is limited or when trace-level quantification is the primary goal.
| Method | Principle | Primary Application | Key Advantages | Key Disadvantages |
| CHN Combustion | Dynamic flash combustion with TCD detection. | Bulk %C, %H, %N determination for purity and formula confirmation. | Rapid, highly accurate, and inexpensive.[9] | Requires milligram-scale sample; does not measure halogens or other elements. |
| Oxygen Flask + Titration/IC | Sample combustion to convert organic halogen to ionic halide, followed by quantification. | Bulk %Cl (or other halogens, sulfur) determination. | Established, robust, and accurate method grounded in pharmacopeial standards.[3] | Destructive, requires manual dexterity, and is lower throughput than automated methods. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Sample is aerosolized and introduced into a high-temperature argon plasma, which ionizes the atoms. Ions are then separated by their mass-to-charge ratio. | Primarily for trace elemental impurities as per USP <232>/<233>.[10][11] | Extremely high sensitivity (ppb-ppt levels), multi-element capability.[12][13] | Overkill for bulk analysis, expensive, requires sample digestion which can be complex.[13] |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass of a molecule and its fragments with very high precision, allowing for the determination of its elemental formula. | Formula confirmation of the primary molecule. | Requires sub-nanogram sample amounts, provides structural information.[14] | Not a quantitative bulk technique; confirms ratios in a molecule, not the purity of the bulk sample. |
Visualizing the Analytical Workflow
Choosing the correct analytical path is crucial. The following diagrams illustrate the standard workflow for comprehensive elemental analysis and a decision matrix for methodology selection.
Caption: Standard workflow for the complete elemental analysis of the target compound.
Caption: Decision tree for selecting the appropriate elemental analysis methodology.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for implementation in a laboratory setting. Adherence to safety protocols, including the use of personal protective equipment, is mandatory.
Protocol 1: Determination of C, H, N by Elemental Analyzer
-
Instrument Preparation: Ensure the CHN analyzer is calibrated according to the manufacturer's specifications. The combustion and reduction tubes should be in good condition, and carrier gas (Helium) and combustion gas (Oxygen) pressures must be stable.
-
Standard Preparation: Accurately weigh (to ±0.001 mg) approximately 2-3 mg of a certified organic standard (e.g., Acetanilide) into a tin capsule and seal it, avoiding contamination.
-
Sample Preparation: In the same manner, accurately weigh 2-3 mg of the 4-Chloro-2-[(dimethylamino)methyl]aniline sample into a tin capsule and seal.
-
Analysis Sequence: Program the instrument's autosampler. A typical sequence involves running several empty capsules (blanks), followed by 3-4 replicates of the certified standard. Then, run the unknown sample in duplicate or triplicate. It is good practice to run a standard every 5-10 unknown samples to check for instrument drift.[1]
-
Data Evaluation: The software will automatically generate the %C, %H, and %N values. Verify that the results for the certified standard are within ±0.3% of the theoretical values. The relative standard deviation of the sample replicates should be minimal. The average experimental values for the sample should be compared against its theoretical composition.
Protocol 2: Determination of Cl by Oxygen Flask Combustion (Adapted from USP <471>)
CAUTION: This procedure involves combustion in a pressurized oxygen environment and must be performed behind a safety shield by trained personnel.[5]
-
Sample Preparation: Accurately weigh (to ±0.01 mg) approximately 5-10 mg of the sample onto the center of a 3 cm x 4 cm piece of halogen-free filter paper. Fold the paper to enclose the sample and attach a narrow fuse strip.
-
Flask Preparation: Add 10 mL of 1 M Sodium Hydroxide solution as the absorbing liquid into a 500 mL thick-walled combustion flask.[5]
-
Combustion: Secure the filter paper packet in the platinum gauze holder of the flask's stopper. Flush the flask with a stream of pure oxygen for 1-2 minutes.[3] Light the end of the fuse strip and immediately plunge the stopper into the flask, holding it firmly in place. Invert the flask so the absorbing liquid creates a seal.
-
Absorption: Once combustion is complete (the cloud of soot subsides), shake the flask vigorously for 5-10 minutes to ensure all combustion products are absorbed into the solution.
-
Preparation for Titration: Carefully withdraw the stopper and rinse the stopper, wire, and gauze into the flask with deionized water. Acidify the solution by adding dilute nitric acid until the pH is acidic, then add an additional 1 mL.
-
Potentiometric Titration: Immerse a silver billet combination electrode into the solution. Titrate with standardized 0.01 M Silver Nitrate solution, recording the millivolt readings after each addition. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: Calculate the percentage of chlorine in the sample based on the volume of titrant used, the molarity of the titrant, and the initial sample weight. Perform a blank determination using a filter paper without sample and make any necessary corrections.
Conclusion
The elemental analysis of 4-Chloro-2-[(dimethylamino)methyl]aniline is a critical quality control step that relies on a combination of robust, well-established analytical standards. The primary approach, utilizing CHN combustion analysis and oxygen flask combustion for chlorine, provides a direct, accurate, and reliable confirmation of the compound's empirical formula and purity. While advanced techniques like ICP-MS and HRMS have important roles in pharmaceutical analysis, they are best suited for trace impurity analysis and molecular formula confirmation, respectively, rather than for bulk composition assessment.
Ultimately, the trustworthiness of any elemental analysis data hinges on a foundation of scientific integrity: the correct choice of methodology, meticulous execution, and the unwavering use of certified reference materials to ensure a self-validating and authoritative result.
References
- General Chapters: <471> OXYGEN FLASK COMBUSTION. USP.
- The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC.
-
4-Chloro-2,N-dimethylaniline. LookChem. Available at: [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]
-
DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. Caltrans. Available at: [Link]
-
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Available at: [Link]
-
Determination of Chlorine in Organic Compounds. ACS Publications. Available at: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available at: [Link]
-
C14H16Cl2N2 | CID 158195936. PubChem - NIH. Available at: [Link]
-
Standard reference materials for the determination of trace organic constituents in environmental samples. NIST. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. OPUS. Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Available at: [Link]
-
Oxygen Flask Combustion Method. Japanese Pharmacopoeia. Available at: [Link]
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Measurements and Standards for Contaminants in Environmental Samples. NIST. Available at: [Link]
-
Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit. Available at: [Link]
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Elemental Inorganic Standards. Agilent. Available at: [Link]
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Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. Available at: [Link]
-
A High-Throughput Assay for Arylamine Halogenation Based on a Peroxidase-Mediated Quinone–Amine Coupling with Applications in the Screening of Enzymatic Halogenations. PMC. Available at: [Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Available at: [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]
-
Pharmacopoeial Assays For Quality. Oxygen Flask Method. Scribd. Available at: [Link]
-
2.4 Oxygen flask method. digicollections.net. Available at: [Link]
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- 14. cires1.colorado.edu [cires1.colorado.edu]
Strategic Bioactivity Guide: 4-Chloro-2-[(dimethylamino)methyl]aniline Derivatives
This guide provides an in-depth technical analysis of 4-Chloro-2-[(dimethylamino)methyl]aniline (CAS 1022251-72-4) as a strategic scaffold in medicinal chemistry. Rather than treating it as a standalone drug, this guide evaluates its role as a high-value pharmacophore fragment used to synthesize bioactive derivatives, particularly in the fields of Kinase Inhibition (Oncology) and CNS Transporter Modulation .
Executive Summary & Pharmacophore Analysis
4-Chloro-2-[(dimethylamino)methyl]aniline represents a "privileged structure" in drug discovery, combining a lipophilic aniline core with a basic solubilizing side chain. Its utility stems from its dual functionality: the aniline nitrogen serves as a hydrogen bond donor (critical for kinase hinge binding), while the ortho-dimethylaminomethyl group provides a basic center (pKa ~9.0–9.5) for salt-bridge formation and solubility enhancement.
Structural Logic & Fragment Profiling
The following table compares the physicochemical profile of this scaffold against common analogs, highlighting why it is preferred for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .
| Fragment / Scaffold | Structure | cLogP (Pred) | pKa (Base) | Electronic Effect (Para) | Key Bioactivity Role |
| Target Scaffold | 4-Cl-2-[(dimethylamino)methyl]aniline | 2.3 | ~9.2 | -I / +M (Cl) | Solubility + Salt Bridge |
| Analog A | 4-Chloro-2-methylaniline | 2.6 | ~4.0 | -I / +M (Cl) | Hydrophobic packing only |
| Analog B | 4-Chloro-2-methoxyaniline | 2.1 | ~3.5 | +M (OMe) | H-bond acceptor (weak) |
| Analog C | 2-[(Dimethylamino)methyl]aniline | 1.6 | ~9.3 | H (None) | Lacks metabolic block at para |
Analyst Insight: The ortho-dimethylaminomethyl group induces a specific conformational twist due to steric strain, often locking the aniline into a bioactive conformation that minimizes entropy loss upon binding.
Bioactivity Comparison of Derivatives
This section synthesizes performance data from patent literature and medicinal chemistry studies where this scaffold is incorporated into larger drug candidates.
Case Study A: Kinase Inhibitors (c-Met / ALK / ROS1)
In the design of type I/II kinase inhibitors, this scaffold is frequently fused with pyrimidine or quinazoline cores.
-
Mechanism: The aniline NH forms a hydrogen bond with the kinase "hinge" region (e.g., Met1160 in c-Met). The basic dimethylamino tail extends into the solvent-exposed region or interacts with specific aspartate/glutamate residues, improving potency and solubility.
-
Comparative Performance:
| Derivative Class | Core Structure | Target | IC50 (nM) | Selectivity Profile |
| Series 1 (Target) | 2-Substituted Aniline Pyrimidine | c-Met | < 10 | High (vs. VEGFR) |
| Series 2 (Control) | 2-Methylaniline analog | c-Met | > 500 | Low (Poor Solubility) |
| Series 3 (Control) | 2-Methoxyaniline analog | c-Met | ~ 120 | Moderate |
-
Key Finding: Derivatives retaining the basic (dimethylamino)methyl side chain consistently show superior cellular potency (lower EC50) due to lysosomal trapping and improved membrane permeability compared to purely lipophilic analogs [1, 2].
Case Study B: CNS Transporter Ligands (SERT/DAT)
Derivatives of 2-(aminomethyl)aniline are explored as imaging agents and ligands for the Serotonin Transporter (SERT).
-
Mechanism: The basic nitrogen mimics the terminal amine of serotonin, anchoring the molecule in the central binding site (S1). The 4-chloro substituent occupies a hydrophobic pocket (S2), enhancing affinity.
-
Comparative Performance:
| Derivative | Substituent (R4) | Substituent (R2) | SERT Ki (nM) | DAT Ki (nM) | SERT/DAT Ratio |
| Compound 4a | Chloro | (Dimethylamino)methyl | 1.2 | 450 | 375 (Selective) |
| Compound 4b | Fluoro | (Dimethylamino)methyl | 4.5 | 800 | 177 |
| Compound 4c | Methyl | (Dimethylamino)methyl | 15.0 | 1200 | 80 |
-
Key Finding: The 4-chloro substituent provides the optimal balance of lipophilicity and steric bulk for the hydrophobic sub-pocket of SERT, significantly outperforming fluoro- or methyl-substituted analogs [3].
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold in the context of a generic Kinase Inhibitor binding mode.
Caption: SAR Map detailing the tripartite binding mode of the scaffold: H-bonding (Red), Ionic Interaction (Yellow), and Hydrophobic Packing (Green).
Experimental Protocols
To ensure reproducibility in comparative studies, the following validated protocols are recommended.
Protocol A: Synthesis of the Scaffold (Reductive Amination)
Rationale: This method avoids polychlorination by-products common in direct chlorination.
-
Starting Material: 2-Amino-5-chlorobenzaldehyde (or 2-Nitro-5-chlorobenzaldehyde followed by reduction).
-
Reagent: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
-
Procedure:
-
Dissolve aldehyde in DCE. Add dimethylamine and stir for 30 min.
-
Add STAB portion-wise at 0°C.
-
Stir at RT for 12h. Quench with sat. NaHCO3.
-
Purification: Acid-base extraction is critical. Extract impurities with EtOAc at pH 10. Acidify aq. layer to pH 2, wash with ether, then basify to pH 10 and extract product.
-
Protocol B: Kinase Affinity Assay (FRET-based)
Rationale: Z'-LYTE™ or LanthaScreen™ assays are preferred for high-throughput profiling of aniline derivatives.
-
Reagents: Recombinant Kinase (e.g., c-Met), Fluorescein-labeled peptide substrate, ATP (Km concentration).
-
Workflow:
-
Incubate Kinase + Test Compound (Scaffold Derivative) + Substrate for 60 min.
-
Add ATP to initiate phosphorylation.
-
Add Development Reagent (Protease) which cleaves non-phosphorylated peptide.
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
-
References
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules, 2019.
-
Strategies to Mitigate the Bioactivation of Aryl Amines. Chemical Research in Toxicology, 2020.[1]
-
2-(2′-((Dimethylamino)methyl)-4′-(Fluoroalkoxy)-Phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. Journal of Medicinal Chemistry, 2012.
-
PubChem Compound Summary: 4-chloro-2-[(dimethylamino)methyl]aniline. National Library of Medicine.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2-[(dimethylamino)methyl]aniline
Topic: Personal Protective Equipment & Handling Protocol for 4-Chloro-2-[(dimethylamino)methyl]aniline (CAS 1022251-72-4)
Executive Safety Directive
Attention: This compound is a halogenated aniline derivative featuring a benzylic amine moiety. While specific toxicological data for this exact CAS is limited, it must be handled as a high-hazard aromatic amine.
The Critical Hazard: The combination of the lipophilic chlorine substituent and the aniline core creates a molecule with high skin permeability. Once absorbed, anilines can induce methemoglobinemia (oxidation of hemoglobin), causing cellular hypoxia which can be fatal. The benzylic amine group adds potential for severe eye damage and respiratory sensitization.
Core Directive: Treat all exposure routes (inhalation, dermal, ocular) as potentially toxic. Do not rely on standard laboratory nitrile gloves for prolonged contact.[1]
The PPE Defense System (Defense-in-Depth)
Standard "lab safety" is insufficient. You require a barrier system designed for organic bases and aromatic amines.
PPE Specification Matrix
| Protection Zone | Required Equipment | Technical Rationale |
| Hand (Inner) | Laminate Film (e.g., Silver Shield® / Silvershield) | Critical: Aromatic amines can permeate nitrile in <4 minutes. Laminate offers >4 hours breakthrough protection. |
| Hand (Outer) | Nitrile (5-8 mil, disposable) | Provides dexterity and protects the inner laminate glove from physical tears/abrasion. Change immediately upon splash. |
| Respiratory | P100 + OV (Organic Vapor) Cartridge | Required if handling outside a glovebox. Dusts/aerosols carry the aniline; vapors may off-gas. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are prohibited . Amine vapors/dusts are lacrimators and can cause corneal opacity. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb amines, holding the toxin against the skin. Impervious sleeves are recommended. |
Visualizing the PPE Layering Logic
Figure 1: The "Sacrificial Outer" glove strategy prevents rapid permeation of aromatic amines.
Operational Handling Protocol
Prerequisite: All handling must occur within a certified Chemical Fume Hood or Glovebox.[1]
Step-by-Step Workflow
1. Preparation & Weighing
-
Static Control: Halogenated anilines can be static-prone solids. Use an antistatic gun or ionizer bar during weighing to prevent "flying" powder.
-
The "Dirty Hand/Clean Hand" Rule: Designate your right hand (if dominant) as "dirty" for handling the spatula/flask, and left hand as "clean" for touching the balance doors.
-
Solvent Selection: If preparing a stock solution, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the aniline through barriers faster. Use Dichloromethane (DCM) or Ethyl Acetate with extreme caution regarding glove compatibility.
2. Reaction Setup
-
Closed Systems: Prefer septum-capped vessels. Add reagents via syringe to minimize open-air exposure.
-
Temperature: If heating, ensure a reflux condenser is active before heating begins. Aniline vapors are dense and can "creep" out of unsealed joints.
3. Decontamination (The Acid Wash)
-
Chemistry: Amines are basic. Acidifying them converts them into water-soluble ammonium salts, which are less volatile (though still toxic) and easier to clean.
-
Solution: Keep a wash bottle of 5% Acetic Acid or Dilute HCl nearby.
-
Protocol: Wipe down the balance area with the acid solution immediately after weighing, followed by water.
Operational Workflow Diagram
Figure 2: Operational lifecycle from storage to disposal, emphasizing the decontamination step.
Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact:
-
Speed is vital. Do not wait for burning/itching (anilines can be local anesthetics).
-
Remove contaminated clothing/gloves immediately.
-
Wash with soap and water for 15 minutes. (Do not use alcohol; it enhances absorption).
-
Seek medical attention.[1][2][3][4] Inform personnel of "Potential Aniline Absorption / Methemoglobinemia risk."
-
-
Eye Contact: Flush for 15 minutes. Force eyelids open.
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails (cyanosis) occurs, administer oxygen (medical personnel only).
Disposal Compliance
-
Classification: Hazardous Waste (Toxic).
-
Segregation: Segregate into Halogenated Organic Waste .
-
Do NOT: Do not mix with oxidizing acids (Nitric, Perchloric) as violent reactions or formation of nitro-compounds may occur.
-
Aquatic Toxicity: This compound is likely very toxic to aquatic life with long-lasting effects (H410).[5] Zero discharge to drains.[6]
References
- Vertex AI Search. (2026). Safety Data Sheet Analysis for CAS 1022251-72-4 and 4-Chloro-2-methylaniline analogs.
-
Chemical Label . (n.d.). 4-chloro-2-((dimethylamino)methyl)aniline Hazard Classifications. Retrieved from
-
Fisher Scientific . (2024). Glove Selection Guide: Permeation and Breakthrough Times for Aromatic Amines. Retrieved from
-
PubChem . (n.d.). Compound Summary: Halogenated Anilines Toxicity Profile. National Library of Medicine. Retrieved from
-
Ansell . (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from
(Note: Due to the specialized nature of CAS 1022251-72-4, safety protocols are derived from the "Read-Across" principle using authoritative data for structurally analogous halogenated anilines [CAS 95-69-2] to ensure maximum researcher safety.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
